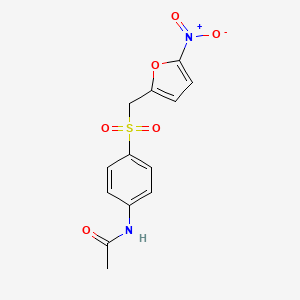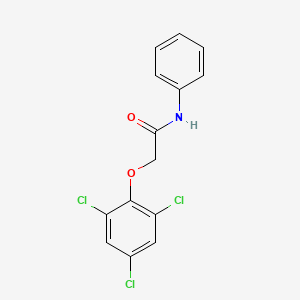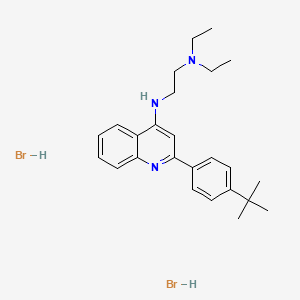![molecular formula C11H8O2 B11940613 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 27982-20-3](/img/structure/B11940613.png)
7-Hydroxy-6h-benzo[7]annulen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6h-benzo7annulen-6-one is a chemical compound with the molecular formula C11H8O2. It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a reaction involving biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile at 50°C can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-6h-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-6h-benzo7annulen-6-one involves its interaction with various molecular targets. For instance, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. In cancer research, it has been studied for its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation .
Comparación Con Compuestos Similares
- 6,7-Dihydro-5H-benzo7annulene: Shares a similar core structure but lacks the hydroxyl and ketone groups.
- 6H-Benzo[c]chromen-6-one: Another compound with a fused ring system, but with different functional groups and biological activities .
Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Propiedades
Número CAS |
27982-20-3 |
|---|---|
Fórmula molecular |
C11H8O2 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
Clave InChI |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



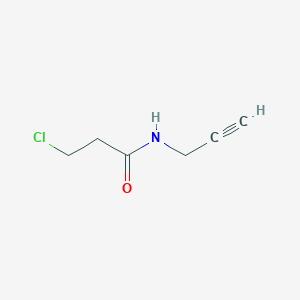


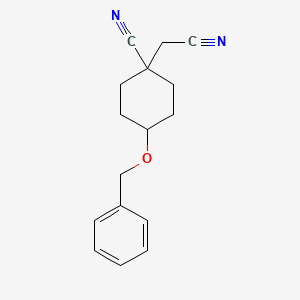
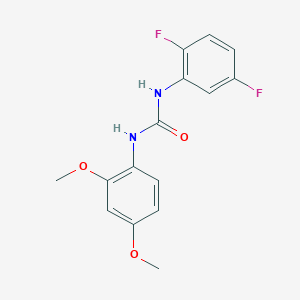

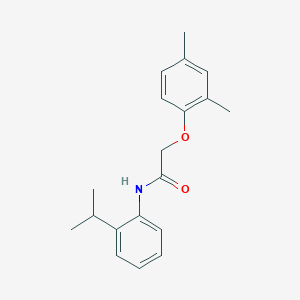
![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)

